3-Amino-5-methylpyrazin-2-ol
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Overview
Description
3-Amino-5-methylpyrazin-2-ol is a heterocyclic organic compound with the molecular formula C5H7N3O It features a pyrazine ring substituted with an amino group at the 3-position and a hydroxyl group at the 2-position, along with a methyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-methylpyrazin-2-ol typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-amino-2-hydroxy-5-methylpyrazine with suitable reagents under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-5-methylpyrazin-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide for halogenation reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazinones, while substitution reactions can produce halogenated pyrazines .
Scientific Research Applications
3-Amino-5-methylpyrazin-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Amino-5-methylpyrazin-2-ol involves its interaction with various molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological macromolecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
- 3-Amino-2-hydroxy-5-methylpyrazine
- 3-Amino-5-methyl-1H-pyrazine-2-one
- 3-Amino-2-hydroxy-5-methylpyrazin
Comparison: 3-Amino-5-methylpyrazin-2-ol is unique due to the presence of both amino and hydroxyl groups on the pyrazine ring, which allows for diverse chemical reactivity and potential biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it a versatile intermediate in synthetic chemistry .
Properties
IUPAC Name |
3-amino-5-methyl-1H-pyrazin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c1-3-2-7-5(9)4(6)8-3/h2H,1H3,(H2,6,8)(H,7,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEOLCUBUYOTJDB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=O)C(=N1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801298890 |
Source
|
Record name | 3-Amino-5-methyl-2(1H)-pyrazinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801298890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89179-61-3 |
Source
|
Record name | 3-Amino-5-methyl-2(1H)-pyrazinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89179-61-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Amino-5-methyl-2(1H)-pyrazinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801298890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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